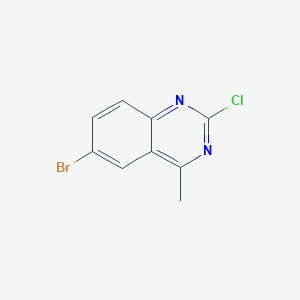

6-Bromo-2-chloro-4-methylquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-bromo-2-chloro-4-methylquinazoline involves key steps that include bromination, chlorination, and the introduction of a methyl group onto the quinazoline nucleus. A noteworthy approach involves the condensation between β-keto esters and 4-bromoaniline, followed by cyclization via the Knorr reaction to yield 6-bromoquinolin-2(1H)-one, a closely related compound (N. Wlodarczyk et al., 2011).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-chloro-4-methylquinazoline and related compounds has been elucidated through various analytical techniques. For example, the crystal structure analysis of a novel 6‑bromo‑2‑chloro‑quinazolin-4(3H)-one derivative highlighted its crystallization in the triclinic system, demonstrating the compound's distinct geometrical configuration and intermolecular interactions (O. Ouerghi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-bromo-2-chloro-4-methylquinazoline include nucleophilic substitutions and interactions with various reagents. For instance, reactions with nucleophilic reagents can lead to the formation of derivatives with potential biological activity, as seen in the synthesis of 6-bromo-quinazoline derivatives (R. Kuryazov et al., 2010).

科学的研究の応用

Knorr Synthesis and Chemical Characterization

6-Bromo-2-chloro-4-methylquinazoline is synthesized through a process involving condensation and the Knorr reaction, resulting in a three-step preparation with an overall yield of 48% from 4-bromoaniline. This study also explores the cyclization of certain anilides and reveals unexpected steric effects influencing this step, thereby enhancing the understanding of the chemical properties and synthesis of this compound (Wlodarczyk et al., 2011).

Application in Antimicrobial and Antimalarial Agents

Novel derivatives of 6-bromo-2-chloro-4-methylquinazoline have been synthesized, with structures confirmed through spectral data. These compounds have demonstrated antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum, indicating their potential application in treating infectious diseases (Parthasaradhi et al., 2015).

Biological Activities and Pharmaceutical Applications

Studies have synthesized and characterized various derivatives of 6-bromo-2-chloro-4-methylquinazoline, revealing significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This implies the potential of these compounds in developing new pharmaceuticals for a range of therapeutic applications (Sahu et al., 2008).

Crystal Structure Analysis for Drug Development

The crystal structure and molecular interactions of a novel derivative of 6-bromo-2-chloro-4-methylquinazoline have been analyzed, providing insights into its potential antibacterial activity and helping in the development of new compounds with enhanced therapeutic efficacy (Ouerghi et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.

将来の方向性

Quinazoline derivatives, such as 6-Bromo-2-chloro-4-methylquinazoline, are being explored for their potential therapeutic applications in cancer treatment3. They are particularly promising in the treatment of bladder cancer3.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

6-bromo-2-chloro-4-methylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCVTTGAFBHALI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570751 |

Source

|

| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-4-methylquinazoline | |

CAS RN |

175724-46-6 |

Source

|

| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)

![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)

![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)

![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)